4-Chloro-2-iodobenzoic acid
Overview
Description
4-Chloro-2-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is known for its electron-deficient nature due to the presence of halogen substituents, making it a valuable intermediate in various chemical reactions .
Mechanism of Action
Target of Action
It is known to be an electron-deficient substituted 2-iodobenzoic acid .
Mode of Action
4-Chloro-2-iodobenzoic acid reacts with ynamide to provide the 3,4-disubstituted isocoumarin
Biochemical Pathways
Its reaction with ynamide to form 3,4-disubstituted isocoumarin suggests that it may be involved in the synthesis of isocoumarin derivatives .
Result of Action
Its role in the synthesis of 3,4-disubstituted isocoumarin suggests it may contribute to the production of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of 4-chlorobenzoic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction proceeds as follows:
C7H4ClCOOH+I2+KIO3→C7H4ClIO2+KI+H2O
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized to form this compound derivatives or reduced to remove the halogen substituents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products:
Substitution Products: 4-chloro-2-aminobenzoic acid, 4-chloro-2-thiobenzoic acid.
Coupling Products: Biaryl compounds, alkynyl derivatives.
Oxidation Products: this compound derivatives with additional functional groups.
Scientific Research Applications
4-Chloro-2-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of diagnostic agents and therapeutic compounds.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
4-Chloro-2-iodobenzoic acid can be compared with other halogenated benzoic acids:
2-Iodobenzoic Acid: Lacks the chlorine substituent, making it less electron-deficient.
4-Chlorobenzoic Acid: Lacks the iodine substituent, resulting in different reactivity.
4-Bromo-2-iodobenzoic Acid: Similar structure but with bromine instead of chlorine, leading to variations in reactivity and applications.
Uniqueness: The combination of chlorine and iodine atoms in this compound provides a unique electronic environment, making it particularly useful in specific synthetic applications and enhancing its reactivity compared to other halogenated benzoic acids .
Properties
IUPAC Name |
4-chloro-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRDANNSUCQNDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158597 | |
Record name | 4-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13421-13-1 | |
Record name | 4-Chloro-2-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13421-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-iodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013421131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-iodobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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